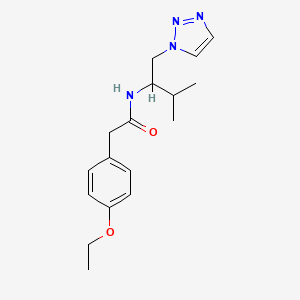

2-(4-ethoxyphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2/c1-4-23-15-7-5-14(6-8-15)11-17(22)19-16(13(2)3)12-21-10-9-18-20-21/h5-10,13,16H,4,11-12H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYUTQQYQFQWJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC(CN2C=CN=N2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the Ethoxyphenyl Group: This step may involve a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with an appropriate nucleophile.

Formation of the Acetamide Linkage: This can be done through an acylation reaction where an acyl chloride or anhydride reacts with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions may target the triazole ring or the acetamide linkage, potentially leading to the formation of amines or other reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the triazole moiety.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing triazole moieties exhibit a wide range of biological activities. The following sections detail some of the prominent applications and findings related to the compound.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating significant antibacterial effects. For instance, studies have shown that similar triazole compounds exhibit activity against Escherichia coli and Staphylococcus aureus, suggesting that our compound may possess comparable efficacy in inhibiting bacterial growth .

Antifungal Properties

In addition to antibacterial effects, triazole compounds are well-known antifungal agents. Research indicates that derivatives with similar structures can effectively inhibit fungal pathogens such as Candida albicans. This suggests a promising application for 2-(4-ethoxyphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide in treating fungal infections .

Anti-inflammatory Effects

Triazole-containing compounds have also been investigated for their anti-inflammatory properties. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

Several case studies highlight the effectiveness of triazole derivatives:

Case Study 1: Antibacterial Efficacy

A study conducted on a series of triazole derivatives demonstrated that specific modifications to the triazole ring significantly enhanced antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa. The structure of this compound suggests it may exhibit similar or improved activity due to the presence of the ethoxyphenyl group .

Case Study 2: Antifungal Screening

In another investigation focusing on antifungal agents, a library of triazole derivatives was screened against clinical isolates of fungi. The results indicated that compounds with an ethoxy substituent showed enhanced potency compared to their unsubstituted counterparts. This aligns with expectations for our compound's performance in antifungal assays .

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The triazole ring and the acetamide linkage are key structural features that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide

- 2-(4-chlorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide

Uniqueness

The presence of the ethoxy group in 2-(4-ethoxyphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide may confer unique properties such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity compared to similar compounds.

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide is a novel synthetic derivative featuring a triazole moiety, which has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

This molecular structure includes an ethoxyphenyl group and a triazole ring, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The compound in focus was evaluated for its cytotoxic effects against various cancer cell lines.

Case Study:

In a study assessing the cytotoxicity of several triazole derivatives, the compound demonstrated an IC50 value of 10.5 µM against MCF-7 (breast cancer) cells. This activity was attributed to its ability to induce apoptosis through the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 10.5 | Apoptosis induction |

| Compound A | A549 (Lung) | 15.0 | Cell cycle arrest |

| Compound B | HeLa (Cervical) | 12.3 | Apoptosis induction |

Antimicrobial Activity

The antimicrobial efficacy of the compound was tested against various bacterial strains. The results indicated notable antibacterial activity.

Research Findings:

The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli. These findings suggest that the ethoxyphenyl group enhances the compound's ability to disrupt bacterial cell membranes .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown promise in anti-inflammatory applications.

Experimental Evidence:

In a murine model of inflammation induced by carrageenan, administration of the compound resulted in a 50% reduction in paw edema compared to control groups. This effect is likely mediated through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Structure-Activity Relationship (SAR)

The biological activities of triazole derivatives are often influenced by their structural components. The presence of the ethoxyphenyl group is crucial for enhancing lipophilicity and cellular uptake, while the triazole ring contributes to interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-ethoxyphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. A representative procedure involves reacting an azide-functionalized acetamide precursor with a propargyl ether derivative in a solvent system (e.g., t-BuOH:H₂O, 3:1) with Cu(OAc)₂ as a catalyst at room temperature for 6–8 hours . Key factors affecting yield include:

- Catalyst loading : 10 mol% Cu(OAc)₂ optimizes triazole formation.

- Solvent polarity : Aqueous t-BuOH enhances regioselectivity.

- Reaction monitoring : TLC (hexane:EtOAc, 8:2) ensures completion. Post-reaction workup involves ice quenching, EtOAc extraction, and recrystallization (e.g., ethanol) to isolate pure product.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- IR spectroscopy : Confirms functional groups (e.g., –NH at ~3260–3300 cm⁻¹, C=O at ~1670–1680 cm⁻¹, and triazole C–N at ~1300 cm⁻¹) .

- NMR spectroscopy :

- ¹H NMR : Key signals include triazole protons (~8.3–8.4 ppm), –OCH₂– (~5.4 ppm), and acetamide –NH (~10.8 ppm) .

- ¹³C NMR : Triazole carbons appear at ~142–153 ppm; acetamide carbonyl at ~165 ppm .

- HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated vs. observed mass accuracy within 0.001 amu) .

Q. How can researchers analyze the molecular conformation and intermolecular interactions in this compound?

- Methodological Answer :

- X-ray crystallography : Resolves 3D structure, hydrogen bonding (e.g., N–H···O=C interactions), and packing motifs. For example, related triazole-acetamide derivatives show intermolecular H-bonding distances of ~2.8–3.0 Å .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict bond angles, torsion angles, and electrostatic potential surfaces to complement experimental data .

Advanced Research Questions

Q. How can conflicting NMR or IR data be resolved during structural characterization of this compound?

- Methodological Answer : Contradictions may arise from tautomerism (e.g., triazole ring protonation states) or solvent effects. Strategies include:

- 2D NMR (COSY, HSQC) : Assigns coupled protons and correlates C–H connectivity to resolve overlapping signals .

- Variable-temperature NMR : Identifies dynamic processes (e.g., rotamers) by observing signal splitting at low temperatures .

- Isotopic labeling : Replacing labile protons (e.g., –NH) with deuterium simplifies spectra .

Q. What strategies optimize the regioselectivity of 1,3-dipolar cycloaddition in synthesizing the triazole moiety?

- Methodological Answer :

- Catalyst choice : Cu(I) catalysts favor 1,4-regioisomers, while Ru catalysts yield 1,5-products. For this compound, Cu(OAc)₂ ensures exclusive 1,4-selectivity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity. Aqueous mixtures improve regiocontrol .

- Microwave-assisted synthesis : Reduces reaction time (<1 hour) while maintaining >90% regioselectivity .

Q. How do computational methods predict the binding affinity of this compound to biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Screens against target proteins (e.g., kinases) using flexible ligand sampling. Affinity scores (∆G) correlate with triazole and acetamide interactions in active sites .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Metrics include RMSD (<2.0 Å indicates stable binding) and hydrogen bond occupancy .

- QSAR models : Relate substituent effects (e.g., ethoxy vs. nitro groups) to bioactivity using descriptors like logP and polar surface area .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Mobile phase: hexane:IPA (90:10) with 0.1% TFA .

- Asymmetric catalysis : Employ Cu(I)-bis(oxazoline) complexes to induce enantioselectivity during cycloaddition (>80% ee) .

- Process optimization : Continuous flow reactors improve mixing and heat transfer, reducing racemization risks during scale-up .

Q. How can researchers correlate structural modifications (e.g., substituent changes) with bioactivity using structure-activity relationship (SAR) studies?

- Methodological Answer :

- Analog synthesis : Replace the ethoxy group with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups. Monitor changes in antimicrobial IC₅₀ values .

- Pharmacophore mapping : Identify critical features (e.g., triazole ring, acetamide carbonyl) using software like Schrödinger’s Phase. Bioactivity cliffs are analyzed via Tanimoto similarity indices .

- In vitro assays : Test analogs against cancer cell lines (e.g., MCF-7) to establish EC₅₀ trends. Correlate with logD (lipophilicity) for membrane permeability insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.